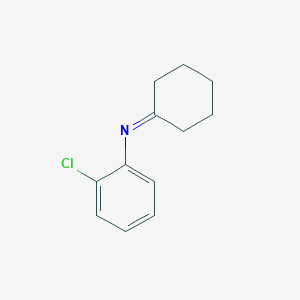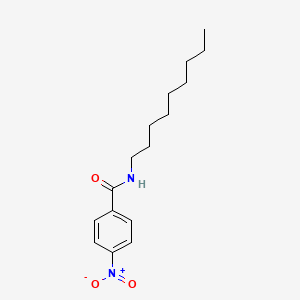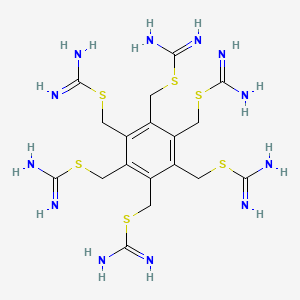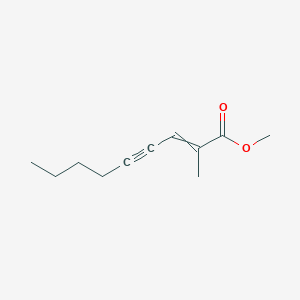
Methyl 2-methylnon-2-en-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylnon-2-en-4-ynoate is an organic compound with the molecular formula C11H16O2 It is a member of the ester family, characterized by the presence of a carbon-carbon triple bond (alkyne) and a double bond (alkene) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methylnon-2-en-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of acetylene. The process typically includes the following steps:
Conversion of Acetylene to 2-Methylnon-4-yne: This involves the alkylation of acetylene using appropriate alkyl halides under basic conditions, such as sodium amide (NaNH2) in liquid ammonia.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methylnon-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Hydroxide ions (OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Carboxylates
Aplicaciones Científicas De Investigación
Methyl 2-methylnon-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-methylnon-2-en-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways. Specific pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Methyl pent-4-ynoate: Similar in structure but with a shorter carbon chain.
Methyl 2-methylpent-4-ynoate: Similar structure with a different substitution pattern.
Uniqueness
Methyl 2-methylnon-2-en-4-ynoate is unique due to its combination of alkyne and alkene functional groups within a relatively long carbon chain. This combination provides distinct reactivity and potential for diverse applications compared to its shorter-chain analogs .
Propiedades
Número CAS |
65960-09-0 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
methyl 2-methylnon-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-6H2,1-3H3 |
Clave InChI |
QPHXZBYMGLUVQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


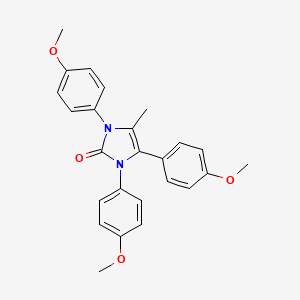
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
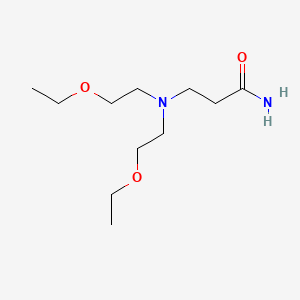
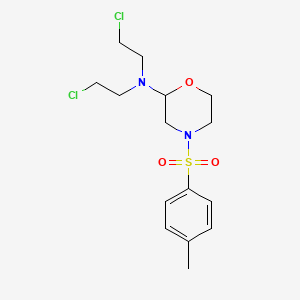
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

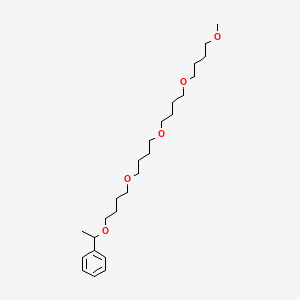
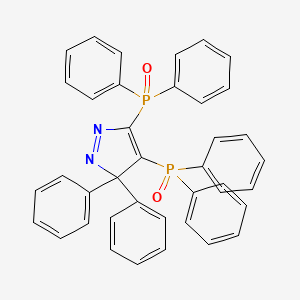
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
